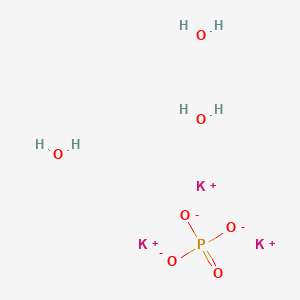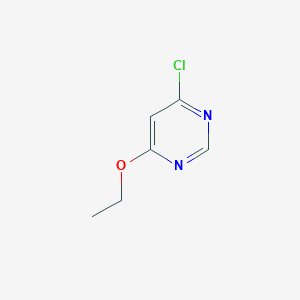
6-クロロニコチノイルクロリド塩酸塩
概要
説明
6-Chloronicotinoyl chloride hydrochloride is a white powder . It has a molecular formula of C6H3Cl2NO and a molecular weight of 176.00 .
Synthesis Analysis
6-Chloronicotinoyl chloride undergoes esterification reaction with diethylene glycol and pentaethylene glycol .Molecular Structure Analysis
The molecular structure of 6-Chloronicotinoyl chloride hydrochloride is represented by the SMILES stringClC(=O)c1ccc(Cl)nc1 . Chemical Reactions Analysis
6-Chloronicotinoyl chloride hydrochloride can be used in the preparation of various compounds. For instance, it can be used to synthesize [3 H]imidacloprid (a candidate radioligand), [3 H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .Physical And Chemical Properties Analysis
6-Chloronicotinoyl chloride hydrochloride has a melting point of 48-51 °C . It is a white powder with a molecular weight of 176.00 .科学的研究の応用
イミダクロプリドの合成
6-クロロニコチノイルクロリド塩酸塩は、広く使用されている殺虫剤であるイミダクロプリドの合成に使用されます . イミダクロプリドは、昆虫神経毒として作用する全身性殺虫剤であり、ネオニコチノイドと呼ばれる化学物質のクラスに属します .
アセタミプリドの合成
6-クロロニコチノイルクロリド塩酸塩のもう1つの用途は、アセタミプリドの合成です . アセタミプリドは、半翅目、特にアブラムシの防除に使用されるネオニコチノイド系殺虫剤です .
N,N′-(1,4-フェニレン)ビス(6-(4-アミノフェノキシ)ニコチンアミド)の合成
6-クロロニコチノイルクロリド塩酸塩は、N,N′-(1,4-フェニレン)ビス(6-(4-アミノフェノキシ)ニコチンアミド)の合成にも使用されます . この化合物は、化学のさまざまな分野で潜在的な用途を持っています .
ジエチレングリコールおよびペンタエチレングリコールとのエステル化反応
6-クロロニコチノイルクロリド塩酸塩は、ジエチレングリコールおよびペンタエチレングリコールとのエステル化反応を起こします . この反応は、さまざまなエステルの製造において潜在的な用途を持っています .
3-アセチル-6-クロロピリジンの合成
この化合物は、3-アセチル-6-クロロピリジンの合成に使用されます . この化合物は、有機合成における有用な中間体です .
1,3-ジプロピル-8(6-クロロ-3-ピリジル)キサンチンの合成
6-クロロニコチノイルクロリド塩酸塩は、1,3-ジプロピル-8(6-クロロ-3-ピリジル)キサンチンの合成に使用されます . この化合物は、医薬品化学で潜在的な用途を持っています .
Safety and Hazards
6-Chloronicotinoyl chloride hydrochloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact, immediate medical attention is advised .
作用機序
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known to undergo esterification reactions with diethylene glycol and pentaethylene glycol . This suggests that it may interact with its targets through the formation of ester bonds, leading to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
Given its role in the synthesis of other compounds , it is likely that it may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
Its molecular weight is 17600 , which may influence its absorption and distribution within the body
Result of Action
Given its role in the synthesis of other compounds , it is likely that its action results in the formation of new chemical structures with potentially diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
6-Chloronicotinoyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It undergoes esterification reactions with diethylene glycol and pentaethylene glycol . This compound interacts with several enzymes and proteins, including those involved in the synthesis of [3H]imidacloprid and [3H]acetamiprid . These interactions are crucial for the formation of radioligands used in biochemical assays.
Cellular Effects
6-Chloronicotinoyl chloride hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
The molecular mechanism of 6-Chloronicotinoyl chloride hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes esterification reactions, which are critical for its biochemical activity . These reactions facilitate the formation of various derivatives that can interact with enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloronicotinoyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as in an inert atmosphere and at low temperatures . Its degradation over time can affect its efficacy and the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of 6-Chloronicotinoyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
6-Chloronicotinoyl chloride hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s esterification reactions with diethylene glycol and pentaethylene glycol are crucial for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloronicotinoyl chloride hydrochloride within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and its effects on cellular function.
Subcellular Localization
6-Chloronicotinoyl chloride hydrochloride’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
特性
IUPAC Name |
6-chloropyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJIWMBLGYWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595011 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-11-5 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloronicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)



![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)



![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)


